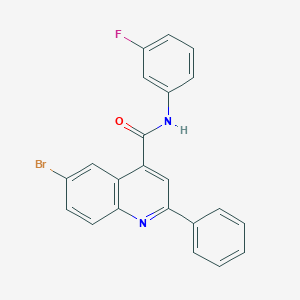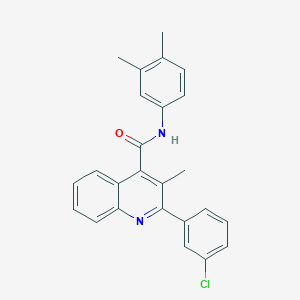![molecular formula C26H30N2O2S B444540 4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(4-PHENYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B444540.png)
4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(4-PHENYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(4-PHENYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(4-PHENYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.
Introduction of the Tert-butylphenyl Group: This step involves the Friedel-Crafts alkylation of the thiophene ring with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The final step involves the reaction of the intermediate product with 4-phenylbutanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(4-PHENYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(4-PHENYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4,4’-Di-tert-butylbiphenyl
- 4-tert-Butylphenylacetylene
Uniqueness
Compared to similar compounds, 4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(4-PHENYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further functionalization in synthetic chemistry.
Properties
Molecular Formula |
C26H30N2O2S |
|---|---|
Molecular Weight |
434.6g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-5-methyl-2-(4-phenylbutanoylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C26H30N2O2S/c1-17-22(19-13-15-20(16-14-19)26(2,3)4)23(24(27)30)25(31-17)28-21(29)12-8-11-18-9-6-5-7-10-18/h5-7,9-10,13-16H,8,11-12H2,1-4H3,(H2,27,30)(H,28,29) |
InChI Key |
MMAFOFCUDDCGLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)CCCC2=CC=CC=C2)C(=O)N)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CCCC2=CC=CC=C2)C(=O)N)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-dimethoxyphenyl)-9-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444457.png)
![Ethyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444458.png)
![3-benzoyl-6-(3-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444461.png)
![2-Isopropoxyethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B444463.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444464.png)

![11-(3-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444466.png)

![2-[(2-Methylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B444473.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B444475.png)
![10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B444477.png)
![3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444479.png)
![2-[4-(2-methylpropyl)phenyl]-N-(3-nitrophenyl)quinoline-4-carboxamide](/img/structure/B444482.png)
